REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]([F:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.[CH3:12][CH:13](O)[CH3:14].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O>>[Cl:1][C:2]1[N:10]=[C:9]([F:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:13]([CH3:14])[CH3:12]
|
Name
|
|
Quantity
|
517.7 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C2N=CNC2=NC(=N1)F
|
Name
|
|
Quantity
|
198.3 mg
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
866 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
DEAD
|
Quantity
|
575 mg
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Type
|
CUSTOM
|
Details
|
and the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised
|
Type
|
CUSTOM
|
Details
|
Sovent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was chromatographed on silica gel (CH2Cl2/EtOAc, 4:1, Rf 0.62)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2N=CN(C2=NC(=N1)F)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 411 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |